Cas no 682746-13-0 (1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)-)
![1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)- structure](https://ja.kuujia.com/scimg/cas/682746-13-0x500.png)
1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)- 化学的及び物理的性質
名前と識別子
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- 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)-
- (7R)-7-anilinooxy-1,4-dioxaspiro[4.5]decan-8-one
- (R)-7-((Phenylamino)oxy)-1,4-dioxaspiro[4.5]decan-8-one
- AC6598
- (R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one
- SCHEMBL809580
- AKOS030617232
- DTXSID40461338
- 682746-13-0
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- MDL: MFCD30604112
- インチ: InChI=1S/C14H17NO4/c16-12-6-7-14(17-8-9-18-14)10-13(12)19-15-11-4-2-1-3-5-11/h1-5,13,15H,6-10H2/t13-/m1/s1
- InChIKey: KAVBTTIIAFQRLE-CYBMUJFWSA-N
- ほほえんだ: C1CC2(CC(C1=O)ONC3=CC=CC=C3)OCCO2
計算された属性
- せいみつぶんしりょう: 263.11581
- どういたいしつりょう: 263.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 56.8Ų
じっけんとくせい
- PSA: 56.79
1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D778602-1g |
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one |
682746-13-0 | 95% | 1g |
$650 | 2024-07-20 | |
eNovation Chemicals LLC | D778602-1g |
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one |
682746-13-0 | 95% | 1g |
$650 | 2025-02-19 | |
eNovation Chemicals LLC | D778602-1g |
(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one |
682746-13-0 | 95% | 1g |
$650 | 2025-02-26 |
1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)- 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R)-に関する追加情報
Introduction to 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) and Its Applications in Modern Chemical Biology
The compound with the CAS No. 682746-13-0, identified as 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R), represents a fascinating molecule in the realm of chemical biology. This spirocyclic ether derivative has garnered significant attention due to its unique structural features and potential biological activities. The presence of a spirocyclic core, combined with an amine oxide moiety and a phenylamino group, makes this compound a versatile scaffold for drug discovery and material science applications.
Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds in developing novel therapeutics. Spirocycles are known for their rigid three-dimensional structures, which can enhance binding affinity and selectivity towards biological targets. In particular, 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) has been explored for its potential in modulating various biological pathways. The (7R) configuration suggests a specific stereochemical arrangement that may influence its interactions with biological receptors.
The amine oxide group in this molecule is particularly noteworthy, as it can serve as a hydrogen bond acceptor and donor, enhancing solubility and bioavailability. Additionally, the phenylamino substituent introduces hydrophobicity and electronic properties that can fine-tune the compound's pharmacokinetic profile. These features make it an attractive candidate for further investigation in the development of small-molecule drugs.
Current research in chemical biology has demonstrated that spirocyclic ethers exhibit promising properties as bioactive molecules. For instance, studies have shown that derivatives of 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) can interact with enzymes and receptors involved in inflammatory responses and neurodegenerative diseases. The spirocyclic core's rigidity ensures precise positioning of functional groups relative to the target site, potentially leading to higher efficacy.
In addition to its pharmaceutical applications, this compound has shown potential in material science. The unique structural motif of 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) can be exploited to design novel polymers and organic materials with tailored properties. For example, its ability to form stable hydrogen bonds may be leveraged to create high-performance adhesives or coatings.
The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) involves sophisticated organic transformations that highlight the ingenuity of modern synthetic chemistry. The construction of the spirocyclic core requires careful control of reaction conditions to ensure high yield and enantioselectivity. Advances in catalytic methods have enabled more efficient routes to such complex molecules, making their exploration more feasible.
One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The combination of structural rigidity and functional diversity allows chemists to modify various parts of the molecule while maintaining its core pharmacophore. This flexibility is crucial for optimizing potency and minimizing side effects in drug development.
Recent computational studies have predicted that derivatives of 1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-, (7R) may exhibit inhibitory activity against enzymes implicated in cancer progression. These predictions are based on molecular docking simulations that model the compound's interactions with target proteins. Such findings underscore the importance of computational chemistry in identifying promising drug candidates.
The amine oxide group is particularly interesting from a chemical biology perspective. It can exist in equilibrium with its zwitterionic form under physiological conditions, providing dual functionality as both an acceptor and donor of hydrogen bonds. This property enhances the compound's ability to interact with biological targets in multiple ways.
Moreover, the phenylamino substituent introduces electronic effects that can modulate the reactivity and binding properties of the molecule. Phenyl rings are known for their ability to participate in π-stacking interactions with aromatic residues in proteins and nucleic acids. This feature could be exploited to improve binding affinity or selectivity towards specific biological targets.
The stereochemistry at the spirocenter is another critical factor influencing the compound's behavior. The (7R) configuration suggests a specific spatial arrangement of atoms that may affect how it interacts with biological systems. Stereoisomers often exhibit distinct pharmacological profiles due to differences in their three-dimensional structures.
In conclusion,1,4-Dioxaspiro[4.5]decan-8-one, 7-[(phenylamino)oxy]-,(7R) (CAS No.: 682746-13-0) is a multifaceted compound with significant potential in chemical biology and material science applications. Its unique structural features make it an attractive scaffold for drug discovery and a promising candidate for developing novel materials with tailored properties.
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